1-(2,4-Dichlorophenyl)-2-nitroethane
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Overview
Description
1-(2,4-Dichlorophenyl)-2-nitroethane is an organic compound characterized by the presence of two chlorine atoms and a nitro group attached to an ethane backbone
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-2-nitroethane typically involves the nitration of 2,4-dichlorophenyl ethane. One common method includes the reaction of 2,4-dichlorophenyl ethane with a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and ensure high yield . Industrial production methods often utilize continuous flow microreactor systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-2-nitroethane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydroxide ions, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-nitroethane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-nitroethane involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The chlorine atoms can also participate in interactions with proteins, affecting their structure and function .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-nitroethane can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound contains an imidazole ring instead of a nitro group, leading to different chemical properties and biological activities.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one:
The uniqueness of this compound lies in its combination of chlorine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H7Cl2NO2 |
---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
2,4-dichloro-1-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H7Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-2,5H,3-4H2 |
InChI Key |
RCXBYHOGBFAQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC[N+](=O)[O-] |
Origin of Product |
United States |
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